Glucitol, 2,3-di-O-methyl-, tetraacetate
Description
Properties
CAS No. |
19318-35-5 |
|---|---|
Molecular Formula |
C30H22 |
Synonyms |
Glucitol, 2,3-di-O-methyl-, tetraacetate |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Glucitol, 2,3 Di O Methyl , Tetraacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Glucitol, 2,3-di-O-methyl-, tetraacetate, a combination of one-dimensional and two-dimensional NMR experiments provides detailed insights into its constitution, configuration, and conformation.
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons of the glucitol backbone, the methyl ethers, and the acetyl groups. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen atoms and the shielding or deshielding effects of the methyl and acetyl substituents.
The protons attached to the carbon atoms bearing acetyl groups (C1, C4, C5, and C6) are anticipated to resonate at lower fields compared to those adjacent to methyl ether groups (C2 and C3) due to the stronger electron-withdrawing nature of the acetyl carbonyl group. The four acetate (B1210297) methyl groups will likely appear as sharp singlets in the range of δ 2.0-2.2 ppm, while the two methoxy (B1213986) groups at C2 and C3 are expected to produce singlets at approximately δ 3.4-3.6 ppm.
A detailed analysis of the spin-spin coupling constants (J-couplings) between adjacent protons is essential for confirming the connectivity of the glucitol chain and for deducing the relative stereochemistry of the chiral centers. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, which in turn reflects the local conformation of the carbon backbone. For acyclic systems like glucitol derivatives, free rotation around the C-C bonds leads to averaged coupling constants, typically in the range of 2-8 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: Exact experimental values are not readily available in the cited literature. These are predicted ranges based on data for similar acetylated and methylated alditols.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1a, H-1b | 4.0 - 4.5 | dd, dd | Jgem ≈ 12, Jvic ≈ 3-5 |
| H-2 | 3.5 - 3.8 | m | - |
| H-3 | 3.6 - 3.9 | m | - |
| H-4 | 5.0 - 5.4 | m | - |
| H-5 | 5.1 - 5.5 | m | - |
| H-6a, H-6b | 4.1 - 4.6 | dd, dd | Jgem ≈ 12, Jvic ≈ 3-5 |
| OCH₃ (C2, C3) | 3.4 - 3.6 | s | - |
| COCH₃ (x4) | 2.0 - 2.2 | s | - |
The ¹³C NMR spectrum provides a unique fingerprint for this compound, with distinct signals for each of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the glucitol backbone are sensitive to the nature of the attached substituent (O-acetyl or O-methyl).
Carbons bearing acetate groups (C1, C4, C5, C6) are expected to resonate in the region of δ 62-75 ppm, while the carbons with methyl ether groups (C2, C3) would appear further downfield, typically in the range of δ 78-85 ppm. The carbonyl carbons of the four acetate groups will be observed at the lowest field, around δ 170-171 ppm. The methyl carbons of the acetate groups typically appear around δ 20-21 ppm, and the methoxy carbons around δ 58-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Exact experimental values are not readily available in the cited literature. These are predicted ranges based on data for similar acetylated and methylated alditols.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 62 - 64 |
| C-2 | 78 - 82 |
| C-3 | 79 - 83 |
| C-4 | 68 - 72 |
| C-5 | 69 - 73 |
| C-6 | 63 - 65 |
| OCH₃ (C2, C3) | 58 - 60 |
| COCH₃ (x4) | 20 - 21 |
| C =O (x4) | 170 - 171 |
To unambiguously assign all the ¹H and ¹³C NMR signals and to confirm the precise location of the methyl and acetyl groups, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity along the entire glucitol backbone, confirming the sequence of the carbon chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This provides a straightforward method for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the positions of the methyl and acetyl groups. For instance, correlations would be expected between the protons of the methoxy groups and carbons C2 and C3, and between the protons of the acetate methyl groups and the corresponding carbonyl carbons, as well as the carbons of the glucitol backbone to which they are attached.
The glucitol backbone is a flexible acyclic chain, and its conformation in solution is a dynamic equilibrium of various staggered arrangements around the C-C bonds. While detailed conformational studies on this compound are not extensively reported, the principles of conformational analysis using NMR can be applied.
The magnitudes of the vicinal ³JHH coupling constants are related to the dihedral angles by the Karplus equation. By analyzing these coupling constants, it is possible to gain insights into the preferred rotamer populations around the C-C bonds. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons, which helps in determining the predominant conformations of the flexible glucitol chain. For instance, observing NOEs between protons on non-adjacent carbons would indicate a folded or bent conformation in that region of the molecule. Conformational analyses have been successfully performed on related D-glucopyranosides to investigate the effects of different glycosidic linkages and substituents on the ring conformation. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The fragmentation of partially methylated alditol acetates, such as this compound, is primarily driven by the cleavage of the carbon-carbon bonds of the glucitol chain.
The fragmentation pattern is highly informative for determining the positions of the methyl and acetyl groups. Cleavage of the C-C bond results in the formation of primary fragment ions. The presence of O-methyl groups directs the fragmentation, leading to characteristic ions. For the isomeric compound 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol, characteristic mass fragments have been identified. researchgate.net While the exact abundance may differ, similar fragmentation pathways are expected for this compound.
The mass spectrum of an isomer, 1,4,5,6-tetra-O-acetyl-2,3-di-O-methylhexitol, shows prominent peaks at m/z 117, 101, 87, and 43. ipb.pt The ion at m/z 117 is a key fragment arising from cleavage between C2 and C3 or C3 and C4, containing two acetylated carbons. The ion at m/z 101 is characteristic of a fragment containing a methylated and an acetylated carbon. The ion at m/z 87 corresponds to a fragment with two adjacent methyl ether groups. The base peak at m/z 43 is characteristic of the acetyl group ([CH₃CO]⁺).
Table 3: Characteristic EI-MS Fragment Ions for Isomeric 1,4,5,6-tetra-O-acetyl-2,3-di-O-methylhexitol researchgate.netipb.pt
| m/z | Relative Abundance (%) | Proposed Fragment Structure/Origin |
| 43 | 100 | [CH₃CO]⁺ |
| 87 | 12 | [CH(OCH₃)CH(OCH₃)]⁺ |
| 101 | 21 | [CH(OAc)CH(OCH₃)]⁺ |
| 117 | 70 | [CH(OAc)CH(OAc)]⁺ |
| 127 | 19 | Fragment from cleavage between C3-C4 |
| 159 | 4 | Fragment from cleavage between C2-C3 |
| 201 | - | Fragment from cleavage between C4-C5 |
Chemical Ionization (CI) Mass Spectrometry for Molecular Ion Characterization
Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that is particularly advantageous for the analysis of thermally sensitive and multifunctional molecules like this compound. Unlike the more energetic electron ionization (EI) which often leads to extensive fragmentation and the absence of a molecular ion peak, CI mass spectrometry typically produces a prominent pseudomolecular ion. nih.gov This is crucial for definitively establishing the molecular weight of the analyte.
In a typical CI-MS experiment for a PMAA, a reagent gas such as methane, isobutane, or ammonia (B1221849) is introduced into the ion source. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral analyte molecules to produce pseudomolecular ions, most commonly [M+H]⁺ (protonated molecule) or, with ammonia, [M+NH₄]⁺ (ammonium adduct). bohrium.comnih.gov For this compound (molecular weight: 378.39 g/mol ), the CI mass spectrum would be expected to show a significant peak at m/z 379.4 corresponding to the [M+H]⁺ ion.
The fragmentation in CI-MS is generally less extensive than in EI-MS and is often characterized by the loss of neutral molecules, such as acetic acid (60 Da) or methanol (B129727) (32 Da). glycopedia.eu For instance, a fragment ion corresponding to [M+H - 60]⁺ might be observed, indicating the loss of an acetyl group as acetic acid. nih.gov The relative simplicity of the CI spectrum, dominated by the pseudomolecular ion, provides a clear confirmation of the compound's molecular mass.
Table 1: Expected Key Ions in the Chemical Ionization Mass Spectrum of this compound
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 379.4 | Protonated molecular ion |
| [M+NH₄]⁺ | 396.4 | Ammonium adduct (if ammonia is the reagent gas) |
| [M+H - CH₃OH]⁺ | 347.4 | Loss of a methyl group as methanol |
| [M+H - CH₃COOH]⁺ | 319.4 | Loss of an acetyl group as acetic acid |
Tandem Mass Spectrometry (MS/MS) for Elucidating Acetyl and Methyl Group Distribution
Tandem mass spectrometry (MS/MS) is an indispensable tool for the detailed structural elucidation of isomers like the various partially methylated alditol acetates. By selecting the pseudomolecular ion (e.g., m/z 379.4) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated that is indicative of the specific positions of the methyl and acetyl groups along the glucitol backbone.
The fragmentation of PMAAs in MS/MS is governed by well-understood principles. The primary cleavage occurs along the carbon-carbon backbone of the alditol chain. stenutz.eu The positive charge is preferentially stabilized on a carbon atom bearing a methoxy group rather than an acetoxy group, making the fragmentation diagnostic. glycopedia.eu
For this compound, the fragmentation pathway would involve cleavage between the carbon atoms. The resulting fragment ions allow for the precise localization of the methyl groups at the C-2 and C-3 positions. For example, cleavage between C-2 and C-3 would be expected to yield specific fragment ions that confirm the presence of a methyl group on both carbons. Analysis of the complete fragmentation pattern, including secondary losses of neutral molecules like acetic acid and ketene, allows for the confident differentiation of this isomer from other di-O-methyl glucitol tetraacetate isomers. nih.gov
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Interpretation |
| 379.4 | 319.4 | 60 (CH₃COOH) | Loss of one acetyl group |
| 379.4 | 259.3 | 120 (2 x CH₃COOH) | Loss of two acetyl groups |
| 379.4 | 199.2 | 180 (3 x CH₃COOH) | Loss of three acetyl groups |
| 379.4 | 139.1 | 240 (4 x CH₃COOH) | Loss of four acetyl groups |
| 319.4 | 287.3 | 32 (CH₃OH) | Loss of a methyl group from a fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are directly related to its functional groups. rsc.org The analysis of this compound by these methods would confirm the presence of the key functional groups: C-H, C=O (from the acetate esters), and C-O.
The IR spectrum is expected to show strong absorption bands characteristic of the ester functionalities. A prominent peak would be observed in the region of 1735-1750 cm⁻¹, corresponding to the C=O stretching vibration of the acetate groups. Additionally, strong C-O stretching vibrations from the ester and ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups would be found around 2850-3000 cm⁻¹. nist.gov
Raman spectroscopy, which relies on changes in polarizability during a vibration, would provide complementary information. While the C=O stretch is also Raman active, the C-C backbone vibrations and symmetric C-H stretching modes are often more prominent in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman spectra allows for a more complete vibrational assignment. rsc.org
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| C-H (Alkyl) | Stretching | 2850-3000 | IR, Raman |
| C=O (Ester) | Stretching | 1735-1750 | IR (Strong), Raman (Moderate) |
| C-O (Ester/Ether) | Stretching | 1000-1300 | IR (Strong), Raman (Weak) |
| CH₃/CH₂ | Bending | 1375-1470 | IR, Raman |
Chiroptical Spectroscopy for Stereochemical Confirmation
Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules like this compound, which is derived from the chiral D-glucitol. ens-lyon.fr
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For this compound, the chromophores are the acetate groups. While the carbonyl group of an isolated acetate has a weak n → π* transition around 210-220 nm, the presence of multiple acetate groups in a chiral scaffold can lead to exciton (B1674681) coupling, where the transition dipole moments of the chromophores interact through space. acs.org This can result in a complex CD spectrum with multiple Cotton effects (positive and negative bands).
Crystallographic Analysis and Solid-State Characterization
As of the current literature survey, no public crystallographic data for this compound is available. This is not uncommon for partially methylated alditol acetates, as they are often prepared for the purpose of gas chromatography-mass spectrometry (GC-MS) analysis and may exist as oils or low-melting solids that are challenging to crystallize.
If single crystals of sufficient quality were to be obtained, X-ray crystallography would provide the most definitive structural information. It would reveal the precise three-dimensional arrangement of all atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the chiral centers, thus unequivocally confirming the structure of the molecule.
Chromatographic and Mass Spectrometric Analysis in Research Applications
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) serves as a fundamental and highly effective technique for the qualitative analysis of "Glucitol, 2,3-di-O-methyl-, tetraacetate." Its application is pivotal in monitoring the progress of synthetic reactions leading to this compound and in the preliminary assessment of its purity. The separation on a TLC plate is governed by the principle of adsorption chromatography, where compounds are partitioned between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system of specific polarity.
The chromatographic behavior of "this compound" is influenced by its molecular structure. The presence of four acetate (B1210297) groups and two methyl ether groups renders the molecule significantly less polar than its precursor, glucitol. This difference in polarity is the basis for its separation from starting materials and reaction intermediates by TLC.
For the analysis of partially methylated and acetylated carbohydrates like "this compound," silica gel 60 F254 plates are commonly employed as the stationary phase. The selection of an appropriate mobile phase is critical for achieving clear separation. Typically, a binary solvent system consisting of a non-polar solvent and a polar solvent is used. The ratio of these solvents is adjusted to optimize the resolution of the spots on the chromatogram. Common solvent systems for acetylated and methylated carbohydrates include mixtures of hexane (B92381) and ethyl acetate or toluene (B28343) and ethyl acetate.
Visualization of the separated compounds on the TLC plate is necessary as "this compound" is not colored. A common and effective method for visualizing carbohydrate derivatives is charring with a sulfuric acid-based reagent. The plate is sprayed with a solution, such as 5-10% sulfuric acid in ethanol, and then heated. The organic compounds on the plate are carbonized, appearing as dark spots against a light background. Other reagents, such as p-anisaldehyde or ceric molybdate (B1676688) solutions, can also be used and may provide specific colorations for different types of compounds.
Reaction Monitoring
TLC is an invaluable tool for monitoring the progress of the synthesis of "this compound." A typical synthesis might involve the partial methylation of a protected glucitol derivative, followed by acetylation. To monitor such a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. Alongside the reaction mixture, spots of the starting material and, if available, the pure product are also applied as references.
The progress of the reaction is observed by the disappearance of the starting material spot and the appearance of the product spot. The relative positions of these spots are quantified by their retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Due to its lower polarity, "this compound" will have a higher Rf value than its more polar precursors.
The following interactive table illustrates a hypothetical TLC analysis for monitoring the synthesis of "this compound" from a precursor, "Glucitol, tetraacetate."
| Time Point | Spot | Observed Rf | Intensity | Interpretation |
|---|---|---|---|---|
| 0 h | Starting Material (Glucitol, tetraacetate) | 0.30 | High | Reaction initiated. Only starting material present. |
| Product | - | None | ||
| 2 h | Starting Material (Glucitol, tetraacetate) | 0.30 | Medium | Reaction proceeding. Product is being formed. |
| Product (this compound) | 0.65 | Low | ||
| 4 h | Starting Material (Glucitol, tetraacetate) | 0.30 | Low | Reaction nearing completion. |
| Product (this compound) | 0.65 | High | ||
| 6 h | Starting Material (Glucitol, tetraacetate) | - | None | Reaction complete. Starting material fully consumed. |
| Product (this compound) | 0.65 | High |
Purity Assessment
Following the synthesis and purification of "this compound," TLC is used for a preliminary assessment of its purity. A small amount of the purified compound is dissolved in a suitable solvent and spotted on a TLC plate. The plate is then developed in an appropriate solvent system. A single, well-defined spot at the expected Rf value is indicative of a high degree of purity. The presence of additional spots suggests the presence of impurities, which could be unreacted starting materials, by-products, or degradation products.
The sensitivity of TLC allows for the detection of even minor impurities. For a more rigorous purity assessment, multiple solvent systems with different polarities can be used. If the compound appears as a single spot in several different solvent systems, it provides greater confidence in its purity.
The following interactive table provides representative TLC data for the purity assessment of a synthesized sample of "this compound" in three different solvent systems.
| Solvent System (v/v) | Spot | Observed Rf | Interpretation |
|---|---|---|---|
| Hexane:Ethyl Acetate (2:1) | Main Product | 0.55 | The sample is predominantly the desired product. A minor, more polar impurity is present. |
| Impurity 1 | 0.20 | ||
| Toluene:Acetone (9:1) | Main Product | 0.60 | Confirmation of the main product and the presence of Impurity 1. |
| Impurity 1 | 0.25 | ||
| Dichloromethane:Methanol (B129727) (98:2) | Main Product | 0.70 | The main product is clearly separated from the impurity in this solvent system. |
| Impurity 1 | 0.30 |
Applications of Glucitol, 2,3 Di O Methyl , Tetraacetate in Carbohydrate and Glycobiology Research
Methylation Analysis of Polysaccharides and Glycoconjugates
Methylation analysis is a powerful and widely used technique for the structural determination of oligo- and polysaccharides. stenutz.eumpg.de The method allows for the precise identification of glycosidic linkage positions by chemically labeling the free hydroxyl groups within a polysaccharide. The process involves permethylation of all free hydroxyls, followed by acid hydrolysis of the glycosidic bonds, reduction of the resulting monosaccharides to alditols, and subsequent acetylation of the newly exposed hydroxyl groups (which were originally involved in linkages). The final products, known as Partially Methylated Alditol Acetates (PMAAs), are volatile and can be identified and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). stenutz.euresearchgate.net
The specific structure of Glucitol, 2,3-di-O-methyl-, tetraacetate provides unambiguous information about the linkage of a glucose residue within a polymer. Its detection as a product of methylation analysis indicates the presence of a D-glucose unit that was substituted at positions C-4 and C-6, signifying a branch point in the carbohydrate backbone. The logic of this interpretation is based on the derivatization steps: the hydroxyl groups at C-2 and C-3 were originally free and thus became methylated, while the positions at C-4 and C-6 were involved in glycosidic linkages and were only acetylated after the polymer was broken down. The hydroxyl groups at C-1 and C-5, involved in the pyranose ring structure and the anomeric carbon, are also acetylated following hydrolysis and reduction.
A study characterizing a polysaccharide from Gastrodia elata identified 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl glucitol via GC-MS. nih.gov This finding was critical in establishing that the polysaccharide structure contained 1→4,6-linked glucose branch points, with a molar ratio indicating its relative abundance compared to other linkage types. nih.gov The fragmentation pattern of this specific PMAA in the mass spectrometer provides a unique signature that confirms the substitution pattern. stenutz.eu
Table 1: Interpretation of this compound in Linkage Analysis
| Derivative Name | Original Monosaccharide | Methylated Positions (Free -OH) | Acetylated Positions (Linked or Ring -OH) | Inferred Linkage Type |
|---|---|---|---|---|
| This compound | D-Glucose | C-2, C-3 | C-1, C-4, C-5, C-6 | (1→4, 1→6)-linked Branch Point |
Bacterial capsular polysaccharides (CPS) are complex, high-molecular-weight polymers that form a protective layer on the surface of many pathogenic bacteria. Their structural diversity is immense, and determining their precise structure is essential for understanding bacterial pathogenesis and for vaccine development. Methylation analysis is a cornerstone technique for elucidating the intricate and often branched structures of CPS. nih.govresearchgate.net
The identification of this compound in the methylation analysis of a bacterial CPS would definitively identify a (1→4, 1→6)-linked D-glucopyranose branch point. This information, combined with data from other identified PMAAs and spectroscopic methods like NMR, allows for the reconstruction of the repeating unit of the polysaccharide. For instance, in characterizing the CPS of various Streptococcus pneumoniae serotypes, methylation analysis is routinely used to determine the full linkage map of the repeating oligosaccharide unit. nih.govresearchgate.net
Table 2: Example of Linkage Data from Methylation Analysis of a Polysaccharide from Gastrodia elata nih.gov
| Partially Methylated Alditol Acetate (B1210297) Derivative | Inferred Linkage | Molar Ratio |
|---|---|---|
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl glucitol | Terminal-Glcp | 1.26 |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl galactitol | 1→4-Galp | 13.69 |
| 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl glucitol | 1→4,6-Glcp | 1.00 |
Plant cell walls are complex composites of cellulose (B213188), hemicelluloses, pectins, and lignin. nih.gov Hemicelluloses, such as xylans and glucomannans, form a highly cross-linked matrix. Understanding the precise structure of these polymers is crucial for fields ranging from plant biology to biofuel production. nih.govmdpi.com Methylation analysis is indispensable for mapping the diverse and complex linkages within these polysaccharides. researchgate.net
Glucans and glucomannans in plant cell walls can be highly branched. The presence of this compound after methylation analysis of a plant cell wall fraction would point to (1→4, 1→6)-linked glucose residues. These branch points are critical for the three-dimensional structure and physical properties of the cell wall, influencing its recalcitrance to enzymatic degradation. nih.gov Therefore, quantifying this specific derivative helps in building detailed architectural models of plant cell wall polysaccharides. nih.govresearchgate.net
Role as a Model Compound in Glycosylation Studies
Beyond its role as an analytical product, the precursor molecule, 2,3-di-O-methyl-D-glucose, has potential applications as a model compound for fundamental research into the mechanisms of glycosidic bond formation. By selectively blocking certain hydroxyl groups with chemically stable methyl ethers, researchers can probe the steric and electronic factors that govern reaction outcomes.
The stereoselectivity of glycosylation reactions—whether the new bond forms with an alpha (α) or beta (β) configuration—is a central challenge in carbohydrate synthesis. This outcome is influenced by numerous factors, including the protecting groups on the glycosyl donor and acceptor. mpg.deresearchgate.net Partially methylated sugars serve as valuable tools to dissect these influences. nih.govresearchgate.net
Using 2,3-di-O-methyl-D-glucose as a glycosyl acceptor would allow chemists to study glycosylation at the C-4 and C-6 hydroxyl groups without interference from the C-2 and C-3 positions. The methyl groups at C-2 and C-3 alter the electronic nature and conformational flexibility of the pyranose ring, which can influence the facial selectivity of an incoming glycosyl donor. nih.govresearchgate.net By comparing the stereochemical outcomes of reactions using 2,3-di-O-methyl-D-glucose versus other differentially protected glucose acceptors, researchers can gain insight into how protecting group patterns direct the stereochemistry of glycosylation. nih.gov
Glycosyltransferase enzymes build complex carbohydrates by catalyzing the formation of specific glycosidic linkages. They often exhibit high specificity for both the donor sugar and the acceptor molecule. Modified acceptors, such as partially methylated sugars, are used to map the binding requirements of an enzyme's active site.
The compound 2,3-di-O-methyl-D-glucose can be used as a probe to investigate the acceptor specificity of a given glycosyltransferase. For example, if an enzyme whose natural acceptor is glucose is presented with 2,3-di-O-methyl-D-glucose, several outcomes are possible. If the enzyme successfully transfers a sugar to the C-4 or C-6 hydroxyl, it implies that the hydroxyl groups at C-2 and C-3 are not essential for binding to the enzyme's active site. Conversely, if the reaction does not proceed, it suggests that a free hydroxyl at C-2 or C-3 (or both) is a critical recognition element for the enzyme. This approach provides valuable information on the structure-function relationships of glycosyltransferases.
Table 3: Conceptual Use of 2,3-di-O-methyl-D-glucose in Probing Enzyme Specificity
| Enzyme | Acceptor Molecule | Potential Outcome | Interpretation |
|---|---|---|---|
| Glucosyltransferase (targets C-4 OH) | D-Glucose (Control) | Glycosylation at C-4 | Enzyme is active. |
| 2,3-di-O-methyl-D-glucose | Glycosylation at C-4 | -OH groups at C-2 and C-3 are not required for acceptor binding. | |
| Glucosyltransferase (targets C-2 OH) | D-Glucose (Control) | Glycosylation at C-2 | Enzyme is active. |
| 2,3-di-O-methyl-D-glucose | No Reaction | A free -OH at C-2 is essential for acceptor binding/catalysis. |
An article focusing solely on the applications of "this compound" in the specified areas of carbohydrate and glycobiology research cannot be generated at this time.
Extensive and targeted research did not yield specific information detailing the use of "this compound" in the synthesis of more complex oligosaccharides, glycopolymers, or in research on enzymatic transformations and biochemical pathways. Scientific literature readily accessible through the conducted searches does not appear to document this particular compound as a significant building block or substrate in these advanced research fields.
Therefore, to adhere to the strict requirements of providing scientifically accurate content focused exclusively on the specified compound and outline, the requested article cannot be constructed. Generating content on this topic would require speculation or the inclusion of information about other, unrelated compounds, which would violate the core instructions of the request.
Mechanistic and Stereochemical Investigations Involving Glucitol, 2,3 Di O Methyl , Tetraacetate
Stereochemical Impact of Methylation and Acetylation on Glucitol Conformations
The three-dimensional structure of an acyclic molecule like glucitol is not fixed but exists as a dynamic equilibrium of different conformations. The introduction of methyl and acetyl groups at specific positions significantly influences the preferred spatial arrangement of the carbon backbone and its substituents.
The methylation at C-2 and C-3 introduces bulky methyl groups, which can lead to gauche interactions with neighboring substituents. To alleviate this steric strain, the molecule may rotate around the C-C bonds, deviating from the ideal zigzag arrangement. The subsequent acetylation of the primary (C-1, C-6) and secondary (C-4, C-5) hydroxyls further increases the steric bulk.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the preferred conformations of such molecules in solution. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the most populated rotamers can be identified.
For acyclic polyol acetates, it has been observed that the molecule often adopts a "sickle" or bent-chain conformation to avoid unfavorable 1,3-parallel interactions between bulky acetate (B1210297) groups. In the case of Glucitol, 2,3-di-O-methyl-, tetraacetate, the combination of methyl ethers at C-2 and C-3 and acetates at the other positions will lead to a complex interplay of forces. It is anticipated that the molecule will adopt a conformation that minimizes the steric clashes between all these bulky groups.
Table 1: Representative ¹H NMR Coupling Constants (³JHH) and Inferred Dihedral Angles for Acyclic Polyol Acetates
| Proton Pair | Typical ³JHH (Hz) | Inferred Dihedral Angle (°) | Predominant Conformation |
| H-1a, H-2 | 2.5 - 4.0 | ~60 | Gauche |
| H-1b, H-2 | 4.0 - 6.0 | ~60 | Gauche |
| H-2, H-3 | 8.0 - 10.0 | ~180 | Anti |
| H-3, H-4 | 2.0 - 4.0 | ~60 | Gauche |
| H-4, H-5 | 8.0 - 10.0 | ~180 | Anti |
| H-5, H-6a | 2.5 - 4.0 | ~60 | Gauche |
| H-5, H-6b | 4.0 - 6.0 | ~60 | Gauche |
Note: These are representative values for acyclic polyol acetates and the actual values for this compound may vary. The data illustrates the general trend of adopting a bent-chain conformation.
Reaction Mechanism Studies of Derivatization and Degradation
The synthesis and degradation of this compound involve several key reaction mechanisms common in carbohydrate chemistry.
Derivatization:
The preparation of this compound typically involves a multi-step synthesis. Starting from D-glucose, which is first reduced to D-glucitol, the derivatization proceeds with selective methylation followed by acetylation.
Selective Methylation: The synthesis of 2,3-di-O-methyl-glucitol requires the use of protecting groups to ensure methylation occurs only at the desired positions. A common strategy involves the formation of a di-O-isopropylidene acetal (B89532) at the 1,2- and 5,6-positions, leaving the hydroxyl groups at C-3 and C-4 free for methylation. However, for the target compound, a different strategy would be necessary. One possible route involves the selective protection of the primary hydroxyls at C-1 and C-6, followed by the protection of C-4 and C-5, leaving C-2 and C-3 available for methylation with a reagent like methyl iodide (CH₃I) in the presence of a base such as silver oxide (Ag₂O) or sodium hydride (NaH). The reaction proceeds via a Williamson ether synthesis, an SN2 mechanism where the alkoxide ion, formed by the deprotonation of the hydroxyl group, attacks the methyl iodide.
Acetylation: Following the methylation and deprotection steps, the remaining free hydroxyl groups at positions 1, 4, 5, and 6 are acetylated. This is typically achieved using acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a base like pyridine (B92270) or sodium acetate. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acetic anhydride. Pyridine acts as a catalyst by forming a more reactive acetylpyridinium ion and also serves as a base to neutralize the acetic acid byproduct. youtube.com
Degradation:
The degradation of this compound can occur through the cleavage of its ether and ester linkages, typically under acidic or basic conditions.
Ester Hydrolysis: The four acetate groups are susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is generally faster and proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the ester carbonyl group. Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by water.
Ether Cleavage: The methyl ether linkages at C-2 and C-3 are generally more stable than the ester linkages. Cleavage of these ethers requires strong acidic conditions, typically using hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgpressbooks.pub The mechanism involves the protonation of the ether oxygen to form a good leaving group (methanol). masterorganicchemistry.compressbooks.pub The iodide or bromide ion then acts as a nucleophile, attacking the carbon of the protonated ether in an SN2 reaction. masterorganicchemistry.compressbooks.pub
Influence of Substituent Effects on Reactivity and Selectivity
The methyl and acetyl substituents have a profound influence on the reactivity and selectivity of the remaining functional groups and the molecule as a whole. These effects can be broadly categorized as electronic and steric.
Electronic Effects:
Inductive Effect: The oxygen atoms in both the methyl ether and acetyl ester groups are electronegative and exert an electron-withdrawing inductive effect (-I effect) on the glucitol backbone. This effect decreases the electron density on the carbon chain. The carbonyl groups of the acetates are strongly electron-withdrawing.
Resonance Effect: The lone pairs on the ether oxygen can participate in resonance, which can be a +R effect, though in an acyclic system this is less pronounced than in cyclic systems with an anomeric center. The ester groups have a -R effect.
These electronic effects influence the acidity of the C-H protons on the glucitol backbone and the susceptibility of the molecule to nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of the substituents will make the hydroxyl protons of the parent di-O-methyl glucitol more acidic compared to unsubstituted glucitol, influencing the rate of acetylation. almerja.netlibretexts.orgopenstax.orglumenlearning.comyoutube.com
Steric Effects:
The bulky nature of the methyl and especially the tetra-O-acetyl groups plays a significant role in the molecule's reactivity.
Steric Hindrance: The substituents can sterically hinder the approach of reagents to nearby reaction sites. For example, during degradation, the rate of cleavage of the ether linkages at C-2 and C-3 might be influenced by the steric bulk of the adjacent acetate groups.
Conformational Shielding: The preferred conformation of the molecule may shield certain functional groups, making them less accessible to reagents and thus less reactive. This can lead to selectivity in reactions where not all functional groups are equivalent.
Table 2: Predicted Relative Reactivity of Hydroxyl Groups in 2,3-di-O-methyl-glucitol towards Acetylation
| Hydroxyl Position | Predicted Relative Reactivity | Rationale |
| C-1, C-6 (primary) | High | Less sterically hindered. |
| C-4, C-5 (secondary) | Moderate to Low | More sterically hindered than primary hydroxyls and influenced by the adjacent bulky methyl ethers and other acetyl groups. |
Anomeric Equilibria in Related Acetylated Sugar Derivatives
While glucitol itself is an acyclic polyol and does not have an anomeric carbon, the principles of anomeric equilibria observed in cyclic sugar derivatives provide a valuable framework for understanding stereoelectronic effects that can also influence the conformation and reactivity of acyclic systems.
The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the steric hindrance. wikipedia.orgyoutube.com This effect is attributed to a stabilizing stereoelectronic interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-1 substituent bond. youtube.com
In acyclic systems, a similar phenomenon, often referred to as the "generalized anomeric effect," can influence the conformational preferences around C-O bonds. researchgate.net This effect favors gauche conformations over anti conformations when two heteroatoms are attached to the same carbon.
For acetylated sugar derivatives that are cyclic, such as glucose pentaacetate, the molecule exists as an equilibrium of α and β anomers. The position of this equilibrium is influenced by the anomeric effect and the steric bulk of the substituents. The acetylation of all hydroxyl groups can alter the balance of these forces compared to the unsubstituted sugar.
Theoretical and Computational Studies on Glucitol, 2,3 Di O Methyl , Tetraacetate
Molecular Modeling and Conformational Analysis
Molecular modeling would be the first step in studying Glucitol, 2,3-di-O-methyl-, tetraacetate. This involves creating a three-dimensional model of the molecule in a computer. Due to the presence of multiple single bonds in the glucitol backbone and the attached methyl and acetate (B1210297) groups, the molecule can adopt a vast number of different spatial arrangements, or conformations.
Conformational analysis aims to identify the most stable of these arrangements, i.e., those with the lowest potential energy. This is crucial because the conformation of a molecule often dictates its physical and chemical properties. Researchers would use computational methods to systematically rotate the bonds within the molecule and calculate the energy of each resulting conformation. The output of such an analysis would typically be a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy conformations identified would represent the most likely shapes of the molecule.
Quantum Chemical Calculations (e.g., DFT) for Spectroscopic Prediction and Validation
Once the stable conformers are identified, quantum chemical calculations can be employed to predict various properties. Density Functional Theory (DFT) is a popular and versatile method for this purpose. DFT calculations can provide detailed information about the electronic structure of the molecule, which in turn allows for the prediction of spectroscopic data.
For instance, DFT can be used to calculate the vibrational frequencies of the molecule. These calculated frequencies can then be compared to experimental infrared (IR) and Raman spectra to validate the predicted conformation and to help in the assignment of the observed spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the three-dimensional structure of the molecule in solution.
Below is an example of a hypothetical data table that could be generated from such a study, comparing calculated and experimental spectroscopic data.
| Parameter | Calculated Value (Hypothetical) | Experimental Value (Hypothetical) |
| C1 Carbonyl Stretch (cm⁻¹) | 1750 | 1745 |
| C-O-C Stretch (cm⁻¹) | 1100 | 1095 |
| ¹H NMR Shift (ppm) - OCH₃ | 3.4 | 3.38 |
| ¹³C NMR Shift (ppm) - C=O | 170.5 | 170.2 |
Simulation of Reaction Pathways and Transition States
Computational chemistry can also be used to study the reactivity of a molecule. For this compound, one might be interested in its hydrolysis (the reaction with water to break the acetate groups) or its behavior in other chemical transformations.
To study a reaction, researchers would model the entire reaction pathway, from the reactants to the products. A key part of this is identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. By simulating these pathways, chemists can gain a deep understanding of the reaction mechanism, predict reaction outcomes under different conditions, and even design more efficient synthetic routes.
Concluding Remarks
While there is currently no specific research available on the theoretical and computational aspects of this compound, the methodologies described above represent the standard and powerful approaches that would be used for such an investigation. These computational tools are indispensable in modern chemistry for elucidating molecular structure, predicting properties, and understanding reactivity. Future research on this and similar molecules will undoubtedly leverage these techniques to expand our chemical knowledge.
Future Research Directions and Methodological Innovations
Development of Novel Synthetic Routes to Glucitol, 2,3-di-O-methyl-, tetraacetate
The classical preparation of partially methylated alditol acetates (PMAAs) is a multi-step process that includes permethylation, hydrolysis, reduction, and acetylation. nih.govuga.edu While effective, this sequence can be time-consuming and prone to the generation of artifacts. nih.gov Future research is focused on developing more rapid, efficient, and high-yield synthetic routes.
Innovations in this area aim to streamline the workflow. For instance, improved methylation techniques using a fine suspension of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) with methyl iodide can reduce the reaction time for permethylating the parent glycan from hours to mere minutes. nih.gov Similarly, replacing traditional strong acids with a mixture of volatile organic acids for the hydrolysis step allows for rapid removal of the acids by simple evaporation, purifying the sample without additional steps. nih.gov For the final acetylation, the use of catalysts like 4-N,N'-dimethylaminopyridine at ambient temperature can accelerate the reaction and prevent the formation of byproducts. nih.gov
A proposed optimized synthetic pathway, applicable for generating specific standards like this compound from a corresponding polysaccharide, is outlined below. This approach emphasizes speed and purity, which are critical for producing reliable analytical standards. nih.govnih.gov
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Permethylation | Fine NaOH suspension in DMSO; Methyl Iodide (CH₃I); 5-10 min at room temp. | To methylate all free hydroxyl groups on the parent glycan. For the target compound, this assumes the starting glucose residue has free hydroxyls at C-2 and C-3. | nih.gov |
| 2. Hydrolysis | Mixture of volatile organic acids (e.g., trifluoroacetic acid, acetic acid); Heat. | To cleave glycosidic linkages, exposing hydroxyl groups at the linkage positions. | nih.gov |
| 3. Reduction | Sodium borodeuteride (NaBD₄) or Sodium borohydride (B1222165) (NaBH₄). | To reduce the aldehyde group of the opened monosaccharide ring to a primary alcohol, forming the glucitol backbone. | nih.gov |
| 4. Acetylation | Acetic anhydride (B1165640); 4-N,N'-dimethylaminopyridine (DMAP) catalyst; 2-4 hours at room temp. | To acetylate all remaining free hydroxyl groups (at C-1, C-4, C-5, C-6) to form the final tetraacetate product. | nih.gov |
Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
The primary method for analyzing PMAAs, including this compound, is gas chromatography-mass spectrometry (GC-MS). uga.edu The differentiation of isomers is achieved by comparing their GC retention times and, crucially, their electron ionization (EI) mass spectra. glycopedia.eu The fragmentation patterns in EI-MS are predictable, arising from the cleavage of the carbon-carbon backbone of the alditol. nih.govglycopedia.eu The specific locations of methyl and acetyl groups dictate the masses of the resulting fragment ions, allowing for the determination of the original linkage pattern in the parent glycan. glycopedia.eu
However, challenges remain, especially in differentiating isomers that produce similar fragments or in analyzing trace amounts of material. Future directions involve the integration of more sophisticated analytical techniques:
Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that often preserves the molecular ion or produces a protonated molecule, which can be difficult to detect with EI-MS. nih.gov This allows for a more confident determination of the molecular weight and can aid in distinguishing between different types of substitution. nih.gov
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy: This technique, performed on mass-selected ions, can provide detailed structural information. Isomers with acetyl groups at different positions, which may be difficult to distinguish by conventional MS/MS, often show unique IR fingerprints, allowing for unambiguous identification. arxiv.org
Multi-dimensional GC (GCxGC-MS): For highly complex mixtures of PMAAs derived from intricate polysaccharides, two-dimensional gas chromatography provides significantly enhanced peak resolution, allowing for the separation of co-eluting isomers that would overlap in a standard GC analysis.
| Technique | Principle | Advantages for PMAA Analysis | Reference |
|---|---|---|---|
| GC-EI-MS | Separation by gas chromatography followed by fragmentation via electron impact. | Well-established, extensive libraries of spectra, predictable fragmentation patterns for linkage analysis. | glycopedia.eu, nih.gov |
| GC-CI-MS | Separation by GC with a softer ionization method using a reagent gas. | Provides molecular weight information ([M+H]⁺), which can be absent in EI-MS, aiding in identifying substitutions. | nih.gov |
| IRMPD Spectroscopy | Ions are trapped and irradiated with an infrared laser, causing fragmentation based on IR absorption. | Provides unique vibrational fingerprints that can definitively distinguish between positional isomers. | arxiv.org |
| GCxGC-MS | Two-dimensional gas chromatography separation prior to MS analysis. | Vastly superior separation power for resolving isomers in highly complex biological samples. |
Integration of this compound in Automated Glycan Sequencing
Linkage analysis using PMAAs is a cornerstone of glycan structural elucidation. uga.edu The structure of a specific derivative like this compound provides a wealth of information. Its detection would indicate the presence of a glucose residue in the original glycan where the hydroxyl groups at C-2 and C-3 were free, while positions C-1, C-4, C-5, and C-6 were involved in linkages or part of the ring structure that became acetylated during derivatization. nih.govglycopedia.eu
A significant future direction is the integration of such linkage analysis data into automated glycan sequencing platforms. Automated Glycan Assembly (AGA) is a technology that allows for the rapid, controlled synthesis of complex oligosaccharides on a solid phase. fu-berlin.de This technology can be used to create a library of well-defined, pure glycans.
The role of this compound and other PMAA standards in this context is twofold:
Verification of Synthetic Products: Synthetically produced glycans via AGA can be subjected to PMAA analysis. The resulting GC-MS profile must match the expected profile based on the intended structure. The presence of an unexpected derivative would indicate a side reaction or an error in the synthesis.
Creation of Analytical Databases: By synthesizing novel or unusual glycan structures and then converting them to their corresponding PMAA derivatives, researchers can expand the existing mass spectral libraries. uga.edu Having a confirmed spectrum and retention time for a rare derivative like this compound would enable its confident identification in unknown biological samples.
This synergy between automated synthesis and advanced analytical chemistry will accelerate the characterization of complex carbohydrates, a critical step in understanding their biological functions. fu-berlin.de
Applications in Materials Science (e.g., as a monomer or building block for novel polymers)
While primarily used as an analytical derivative, the structure of this compound lends itself to exploration in materials science. Carbohydrates are increasingly recognized as valuable, renewable feedstocks for creating functional materials. rsc.org The glucitol backbone provides a chiral, biocompatible scaffold.
Future research could explore the use of this compound as a monomer or a key building block for novel polymers. The four acetate (B1210297) groups are potential reactive sites. Through selective hydrolysis, these positions could be functionalized to introduce polymerizable groups or other desired chemical moieties. The two methyl ether groups, being relatively stable, would serve to control the solubility and conformational properties of the resulting material.
Potential research avenues include:
Synthesis of Chiral Polyesters: Selective deacetylation followed by polymerization with dicarboxylic acids could lead to the formation of novel polyesters. The inherent chirality of the glucitol scaffold could impart unique optical or recognition properties to the polymer.
Development of Functional Gels: By functionalizing the acetate positions with cross-linking agents, the glucitol derivative could form the basis of hydrogels or organogels with precisely controlled structures and properties.
Surface Modification: The molecule could be grafted onto surfaces to alter their properties, for example, to create biocompatible coatings for medical devices or chiral stationary phases for chromatography.
The systematic approach of using precisely defined synthetic oligosaccharides and their derivatives to build supramolecular structures is a promising frontier, with potential applications in optical devices and imaging. fu-berlin.de
Exploration of Glucitol-Derived Scaffold for Organocatalysis
The use of enantiopure natural compounds, particularly carbohydrates, as scaffolds for organocatalysts has become a major field of research. nih.gov These catalysts offer a metal-free approach to asymmetric synthesis, which is highly valuable in the pharmaceutical industry. nih.gov The well-defined stereochemistry of the carbohydrate core allows for the precise spatial arrangement of catalytic groups, leading to high levels of enantioselectivity.
The glucitol backbone is an excellent candidate for such a scaffold. This compound could serve as a precursor for a new class of organocatalysts. Research in this area would involve the chemical modification of the glucitol core to introduce catalytically active functional groups. The methyl and acetyl groups would be replaced by moieties known to promote specific organic reactions.
For example, researchers have successfully attached amine and thiourea (B124793) functional groups to carbohydrate cores to create bifunctional organocatalysts. nih.gov These catalysts have proven effective in promoting reactions like the Michael addition. nih.gov
| Functional Group | Type of Catalysis | Example Reaction | Reference |
|---|---|---|---|
| Primary/Secondary Amine | Enamine/Iminium Catalysis | Michael Addition, Aldol Reaction | nih.gov |
| Thiourea | Hydrogen Bond Donor Catalysis | Aza-Henry Reaction, Biginelli Reaction | nih.gov |
| Ketone | Asymmetric Epoxidation | Epoxidation of Alkenes | nih.gov |
| Phosphine | Nucleophilic Catalysis | Morita-Baylis-Hillman Reaction |
By leveraging the synthetic accessibility and chiral nature of the glucitol scaffold, future work can develop novel, highly efficient, and selective organocatalysts for a wide range of chemical transformations. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Glucitol, 2,3-di-O-methyl-, tetraacetate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. First, glucitol is selectively methylated at the 2- and 3-hydroxyl groups using methyl iodide under basic conditions (e.g., NaH/DMF). Acetylation of the remaining hydroxyls is achieved with acetic anhydride in pyridine. Critical purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is validated via TLC and H NMR (e.g., absence of unreacted hydroxyl signals at δ 1.5–2.5 ppm). Contaminants like partially acetylated derivatives are minimized by controlling reaction stoichiometry and time .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm methylation and acetylation patterns. Methyl groups appear as singlets (δ 3.2–3.5 ppm), while acetate methyls resonate at δ 1.8–2.1 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na] peak).
- GLC : After hydrolysis and derivatization (e.g., alditol acetate formation), retention times are compared to standards (e.g., 2,3,4-tri-O-methylfucose as a reference) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with carbohydrate-metabolizing enzymes?
- Methodological Answer :
- In vitro assays : Use α-glucosidase or galactosidase enzymes in kinetic assays. Measure inhibition via IC values using p-nitrophenyl glycoside substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity by monitoring heat changes during enzyme-compound interactions.
- Structural docking studies : Compare the compound’s conformation (from X-ray/NMR data) with enzyme active sites (PDB structures) to predict steric or electronic interference .
Q. How should contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer :
- Reproducibility checks : Verify enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength).
- Orthogonal assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) alongside colorimetric methods to rule out assay-specific artifacts.
- Post-reaction analysis : Employ HPLC to detect potential degradation products or byproducts that may influence activity .
Q. What advanced techniques are employed for resolving ambiguities in the compound’s regiochemical or stereochemical configuration?
- Methodological Answer :
- Permethylation analysis : Hydrolyze the compound, reduce with NaBD, and acetylate to form partially methylated alditol acetates. Compare GLC retention times and MS fragmentation patterns (e.g., m/z 117 for 3,4-di-O-methyl derivatives) against reference data .
- NOESY NMR : Detect spatial proximity between methyl/acetyl groups to confirm regiochemistry.
Q. What role does this compound play in antiglycemic drug development, and how are structure-activity relationships (SAR) optimized?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., varying methyl/acetyl positions) and test α-amylase/α-glucosidase inhibition. For example, 2,3-di-O-methyl groups may hinder substrate binding via steric effects.
- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays and Caco-2 cell models for intestinal absorption .
Q. How can new analytical methods be developed to quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 389 → 143 for glucitol derivatives).
- Derivatization : Enhance sensitivity via dansyl chloride labeling for fluorescence detection.
- Matrix-matched calibration : Address ion suppression in plasma/urine by spiking isotopically labeled internal standards (e.g., C-glucitol analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
